1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine
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Overview
Description
1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine is a chemical compound with the empirical formula C12H15F3N2 . It has a molecular weight of 244.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a trifluoromethyl group (-CF3) and two benzyl groups attached to the piperazine ring .Physical and Chemical Properties Analysis
This compound has a density of 1.239 g/mL at 25 °C and a boiling point of 88-89 °C at 0.02 mmHg . It has a refractive index (n20/D) of 1.491 . The compound is also characterized by several other properties such as molar refractivity, polar surface area, and molar volume .Scientific Research Applications
Metabolism and Pharmacokinetics
1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine and its analogs have been studied for their metabolism and pharmacokinetic properties, highlighting their potential in drug development. For instance, Lu AA21004, a related compound, undergoes oxidative metabolism involving cytochrome P450 enzymes to form various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide. This process involves CYP2D6 and CYP3A4/5 among others, indicating the complex metabolism of these compounds and their potential for pharmacokinetic optimizations (Hvenegaard et al., 2012).
Therapeutic Potential
Piperazine derivatives, including this compound, have been identified for their central pharmacological activities. These compounds have been researched for their potential as antipsychotic, antidepressant, and anxiolytic drugs. The activation of monoamine pathways by these derivatives positions them as promising candidates for treating various central nervous system disorders (Brito et al., 2018).
Antimicrobial and Antifungal Applications
Compounds related to this compound have shown promising antimicrobial and antifungal activities. For example, certain 1,2,4-triazole derivatives have been found to exhibit significant antimicrobial properties against a variety of microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating the chemical versatility and therapeutic potential of this structural framework. One compound, in particular, showed significant efficacy, pointing towards the development of novel treatments for conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-4-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3/c25-24(26,27)22-10-12-30(13-11-22)23-8-6-21(7-9-23)19-29-16-14-28(15-17-29)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYNPRWDCMTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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